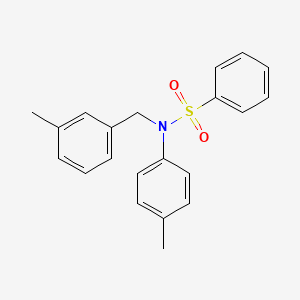
N-(3-methylbenzyl)-N-(4-methylphenyl)benzenesulfonamide
Übersicht
Beschreibung
N-(3-methylbenzyl)-N-(4-methylphenyl)benzenesulfonamide, commonly known as TAK-715, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of interesting biological activities. In
Wissenschaftliche Forschungsanwendungen
TAK-715 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. TAK-715 has been shown to inhibit the activity of several kinases such as p38 MAP kinase, JNK, and ERK, which are involved in the regulation of inflammation and pain. TAK-715 has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Wirkmechanismus
TAK-715 exerts its biological activities by inhibiting the activity of several kinases involved in the regulation of inflammation and pain. It has been found to inhibit the activity of p38 MAP kinase, JNK, and ERK. These kinases are involved in the activation of transcription factors such as NF-κB and AP-1, which regulate the production of pro-inflammatory cytokines. TAK-715 has also been found to inhibit the production of prostaglandins, which are involved in the regulation of pain and inflammation.
Biochemical and physiological effects:
TAK-715 has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. TAK-715 has also been found to reduce the production of prostaglandins, which are involved in the regulation of pain and inflammation. TAK-715 has been shown to reduce the severity of arthritis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-715 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target kinases. It has been found to exhibit good oral bioavailability and pharmacokinetic properties. TAK-715 has also been found to be relatively safe and well-tolerated in animal studies.
However, there are some limitations to the use of TAK-715 in lab experiments. It has been found to exhibit some off-target effects, which may complicate the interpretation of results. TAK-715 may also exhibit some species-specific effects, which may limit its use in certain animal models.
Zukünftige Richtungen
There are several future directions for the study of TAK-715. One area of interest is the development of more selective and potent inhibitors of p38 MAP kinase, JNK, and ERK. Another area of interest is the investigation of the potential therapeutic applications of TAK-715 in other disease models such as cancer and neurological disorders. TAK-715 may also be used as a tool compound to investigate the role of kinases in various biological processes.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-N-[(3-methylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-17-11-13-20(14-12-17)22(16-19-8-6-7-18(2)15-19)25(23,24)21-9-4-3-5-10-21/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMLQJCXJBAMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({[3-(2-furoyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B3503700.png)
![ethyl 4-{[3-(anilinosulfonyl)-4-methylbenzoyl]amino}benzoate](/img/structure/B3503705.png)
![1-({4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B3503711.png)


![methyl 2-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B3503736.png)
![3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B3503750.png)
![N-(2-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3503757.png)
![methyl 4-methyl-3-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B3503762.png)
![4-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B3503770.png)
![N-(2-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3503774.png)
![[4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)phenyl]acetic acid](/img/structure/B3503779.png)
![methyl 4-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3503788.png)

